molecular formula C9H10ClN B13127447 3-(Chloromethyl)-4-cyclopropylpyridine

3-(Chloromethyl)-4-cyclopropylpyridine

Cat. No.: B13127447
M. Wt: 167.63 g/mol
InChI Key: PIUBEQSWXVUBAI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-cyclopropylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl group at position 3 and a cyclopropyl group at position 4.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-(chloromethyl)-4-cyclopropylpyridine

InChI

InChI=1S/C9H10ClN/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

PIUBEQSWXVUBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-cyclopropylpyridine typically involves the chloromethylation of 4-cyclopropylpyridine. This can be achieved through the reaction of 4-cyclopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-cyclopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-4-cyclopropylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:
  • seco-CI Compounds (e.g., 1–5) : Indole-based derivatives with chloromethylindoline segments and varied substituents (e.g., sulfonyl groups) at position 5 .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : A pyrimidine derivative with chloro, methyl, and carboxylic acid groups .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Functional Groups
3-(Chloromethyl)-4-cyclopropylpyridine Pyridine 3-(Chloromethyl), 4-cyclopropyl Chloromethyl, cyclopropyl
3-(Chloromethyl)pyridine-HCl Pyridine 3-(Chloromethyl) Chloromethyl, HCl salt
seco-CI Compound 2 (from ) Indole-pyridine 5-O-methylsulfonyl, chloromethylindoline Sulfonyl, chloromethyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl, 4-carboxylic acid Chloro, methyl, carboxylic acid
3-(Chloromethyl)pyridine-HCl:
  • Potent cytotoxicity : Exhibited an LD50 of 0.0756 mM in BALB/c-3T3 cells, indicating high toxicity .
seco-CI Compounds ():
  • Compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl ) showed cytotoxicity comparable to doxorubicin across multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) .
  • Activity correlated with substituent size: Bulky groups reduced efficacy, while compact sulfonyl groups enhanced target engagement.
Comparative Insight:

The absence of a cyclopropyl group in 3-(Chloromethyl)pyridine-HCl may contribute to its extreme cytotoxicity and carcinogenicity.

Carcinogenic Potential and Transformation Assays

  • 3-(Chloromethyl)pyridine-HCl: Demonstrated LA and SP transformation responses in BALB/c-3T3 cells, confirming its role in cellular transformation and carcinogenesis .
  • Pyrazolo-pyridine derivatives (e.g., 3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid): No carcinogenicity data reported, but structural similarity to kinase inhibitors suggests possible therapeutic applications .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups, whereas chloromethyl-substituted pyridines (e.g., this compound) are likely more lipophilic .
  • Reactivity : The chloromethyl group in 3-(Chloromethyl)pyridine-HCl facilitates nucleophilic substitution reactions, a property shared with this compound but tempered by the cyclopropyl group’s steric effects.

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